Mal-NH-PEG24-CH2CH2COOPFP ester
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Overview
Description
Mal-NH-PEG24-CH2CH2COOPFP ester is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound’s structure includes a polyethylene glycol chain, a maleimide group, and a pentafluorophenyl ester group, making it a versatile linker for various applications in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG24-CH2CH2COOPFP ester typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester.
Coupling with Maleimide: The activated polyethylene glycol is then coupled with a maleimide group through a nucleophilic substitution reaction. This step usually requires a base, such as triethylamine, to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-scale reactors.
Efficient Coupling: The coupling reaction with maleimide is optimized for high yield and purity, often using automated systems.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets industrial standards
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG24-CH2CH2COOPFP ester undergoes several types of chemical reactions:
Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for the formation of amide bonds with amines.
Michael Addition: The maleimide group can participate in Michael addition reactions with thiols, forming stable thioether bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature.
Michael Addition: Thiol-containing compounds are used as reagents. .
Major Products
Scientific Research Applications
Mal-NH-PEG24-CH2CH2COOPFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation and function.
Biology: The compound is employed in the development of targeted protein degradation systems, enabling the study of specific proteins in cellular processes.
Medicine: PROTACs synthesized using this compound are being investigated as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of advanced materials and drug delivery systems, leveraging its ability to form stable linkages with various biomolecules .
Mechanism of Action
Mal-NH-PEG24-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the degradation of target proteins. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein through a ligand specific to the protein.
Recruitment of E3 Ligase: The other end of the PROTAC binds to an E3 ubiquitin ligase, bringing the ligase in close proximity to the target protein.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. .
Comparison with Similar Compounds
Mal-NH-PEG24-CH2CH2COOPFP ester can be compared with other similar compounds, such as:
Mal-NH-PEG2-CH2CH2COOPFP ester: This compound has a shorter polyethylene glycol chain, which may affect its solubility and flexibility in certain applications.
Mal-NH-PEG12-CH2CH2COOPFP ester: With an intermediate chain length, this compound offers a balance between flexibility and stability.
Uniqueness
This compound stands out due to its long polyethylene glycol chain, providing enhanced solubility and flexibility. This makes it particularly suitable for applications requiring long linker lengths, such as the synthesis of complex PROTAC molecules .
Properties
Molecular Formula |
C64H107F5N2O29 |
---|---|
Molecular Weight |
1463.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C64H107F5N2O29/c65-59-60(66)62(68)64(63(69)61(59)67)100-58(75)4-7-76-9-11-78-13-15-80-17-19-82-21-23-84-25-27-86-29-31-88-33-35-90-37-39-92-41-43-94-45-47-96-49-51-98-53-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-22-83-20-18-81-16-14-79-12-10-77-8-5-70-55(72)3-6-71-56(73)1-2-57(71)74/h1-2H,3-54H2,(H,70,72) |
InChI Key |
ILCKKWKKTOYENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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